![molecular formula C21H21NO3S B2581847 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097935-76-5](/img/structure/B2581847.png)
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
One key application lies in the domain of organic synthesis, specifically through Camps cyclization processes. N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, including structures analogous to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, have been transformed under Camps cyclization conditions to yield a variety of quinolin-4(1H)-ones with high efficiency. This process highlights the compound's utility in synthesizing heterocyclic compounds which are valuable in medicinal chemistry and material science (Mochalov et al., 2016).
Antimicrobial and Antioxidant Properties
Another significant application of compounds structurally related to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is in the development of antimicrobial and antioxidant agents. Certain cyclopropane-carboxylate derivatives have demonstrated excellent antibacterial and antifungal activities, as well as pronounced antioxidant potential, indicating their potential use in pharmaceutical applications (Raghavendra et al., 2016).
Photocatalysis and Material Science
The photoinduced oxidative annulation of compounds involving furan and thiophene units has been explored, yielding highly functionalized polyheterocyclic compounds. This method, free from transition metals and external oxidants, leverages the unique structures of furan and thiophene for creating compounds with potential applications in materials science and as photocatalysts (Zhang et al., 2017).
Solar Energy Conversion
Compounds incorporating furan and thiophene linkers have been synthesized for use in dye-sensitized solar cells, demonstrating the influence of these conjugated linkers on device performance. Specifically, derivatives with furan linkers showed a significant improvement in solar energy-to-electricity conversion efficiency, underscoring their relevance in enhancing renewable energy technologies (Kim et al., 2011).
Novel Reactions and Mechanisms
The research on heterocyclic compounds, including those similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, has led to the discovery of new chemical reactions and mechanisms. This includes novel routes for the synthesis of imidates, cyclization reactions leading to indolizinone-based compounds, and studies on the photochemical properties of cyclopropenes (Huisgen, 2000).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-19-6-3-2-5-17(19)21(9-10-21)20(23)22-13-16(15-8-12-26-14-15)18-7-4-11-25-18/h2-8,11-12,14,16H,9-10,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWOQJPXLGCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
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